molecular formula C19H15FN2O4 B2382261 Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate CAS No. 1105243-03-5

Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate

Cat. No.: B2382261
CAS No.: 1105243-03-5
M. Wt: 354.337
InChI Key: DUFGFCQTAARENV-UHFFFAOYSA-N
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Description

Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate is a synthetic organic compound that features a complex structure incorporating an isoxazole ring, a fluorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of an appropriate precursor, such as a hydroximinoyl chloride, with a terminal alkyne under mild conditions . The fluorophenyl group is introduced through a subsequent fluorination step, often using a gold-catalyzed tandem cyclization-fluorination reaction . The final step involves the acylation of the isoxazole derivative with methyl 4-aminobenzoate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and fluorophenyl group are key structural features that enable the compound to bind to these targets with high affinity. This binding can modulate the activity of the target, leading to the desired biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives, such as:

  • 3,5-Dimethyl-4-(R-phenyldiazenyl)isoxazole
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Uniqueness

Methyl 4-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)benzoate is unique due to the combination of its isoxazole ring, fluorophenyl group, and benzoate ester. This unique structure imparts specific properties, such as enhanced binding affinity to certain biological targets and improved stability under various conditions, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

methyl 4-[[2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4/c1-25-19(24)12-6-8-13(9-7-12)21-18(23)11-14-10-17(26-22-14)15-4-2-3-5-16(15)20/h2-10H,11H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFGFCQTAARENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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